molecular formula C17H15N3O4 B2590098 N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide CAS No. 860651-42-9

N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide

Cat. No. B2590098
CAS RN: 860651-42-9
M. Wt: 325.324
InChI Key: GKNVAKRKGDDWCA-UHFFFAOYSA-N
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Description

N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide is an organic compound . It belongs to the class of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids .


Synthesis Analysis

The synthesis of benzoxazole derivatives, such as N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide, involves various methods. One efficient method enables the synthesis of benzoxazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .


Molecular Structure Analysis

The molecular structure of N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide contains a total of 34 bonds, including 21 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 2 double bonds, and 10 aromatic bonds . It also includes 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 N hydrazine, and 1 Isoxazole .


Chemical Reactions Analysis

The chemical reactions of benzoxazole derivatives involve various strategies. For instance, the combination of sulfur and DABCO efficiently promotes a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes . An iron-catalyzed hydrogen transfer strategy for the redox condensation of o-hydroxynitrobenzenes with alcohols provides a wide range of 2-substituted benzoxazoles .


Physical And Chemical Properties Analysis

N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide has a molecular weight of 325.32 . It is a solid compound . The IUPAC name is N’-(1,2-benzisoxazol-3-ylacetyl)-4-methoxybenzohydrazide .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Benzoxazole derivatives serve as valuable building blocks in drug discovery. Researchers have extensively used them as starting materials for various mechanistic approaches. The compound’s bicyclic planar structure makes it favorable for drug development. Notably, N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide exhibits a broad substrate scope and functionalization potential. Its bioactivities include:

Synthesis Strategies

Researchers have explored various synthetic pathways to obtain benzoxazole derivatives. Notably, 2-aminophenol serves as a precursor for benzoxazole synthesis. Different reaction conditions and catalysts have been employed, including nanocatalysts, metal catalysts, and ionic liquid catalysts. These strategies allow for efficient and well-organized synthesis of benzoxazole compounds .

Antibacterial Activity

While specific studies on N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide are limited, related benzoxazole derivatives have demonstrated antibacterial properties. For instance, compounds containing quinoxaline and benzoxazole fragments were synthesized and tested against gram-positive and gram-negative bacterial strains. Further research could explore this compound’s antibacterial potential .

Cytotoxic Effects

In preliminary evaluations, related benzoxazole derivatives exhibited cytotoxic effects against cancer cells. Compound 5d, similar to our target compound, showed inhibition of lung, breast, and colon cancer cell growth. Further investigations could explore its potential as an anti-cancer agent .

Safety and Hazards

The safety information available indicates that N’-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

properties

IUPAC Name

N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-23-12-8-6-11(7-9-12)17(22)19-18-16(21)10-14-13-4-2-3-5-15(13)24-20-14/h2-9H,10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNVAKRKGDDWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(1,2-benzoxazol-3-yl)acetyl]-4-methoxybenzohydrazide

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